2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a complex organic compound that features a pyrimidine ring, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring through a condensation reaction between an aldehyde and a urea derivative. The thiadiazole ring is then introduced via a cyclization reaction involving a thioamide and a nitrile. The final step involves the coupling of the pyrimidine and thiadiazole rings with the propanamide group under specific reaction conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of the cyano group.
Substituted Thiadiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The pyrimidine and thiadiazole rings play a significant role in the binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
Similar Compounds
[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)THIO]ACETIC ACID: Similar in structure but lacks the thiadiazole ring.
INDOLE DERIVATIVES: Share some structural similarities but differ in the core ring structure and functional groups.
Uniqueness
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is unique due to the presence of both pyrimidine and thiadiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these rings in a single molecule provides a unique scaffold for drug development and other applications .
Properties
Molecular Formula |
C18H16N6O2S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H16N6O2S2/c1-3-13-23-24-18(28-13)21-15(25)10(2)27-17-20-14(11-7-5-4-6-8-11)12(9-19)16(26)22-17/h4-8,10H,3H2,1-2H3,(H,20,22,26)(H,21,24,25) |
InChI Key |
LXACOUYSVAWFII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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